Product packaging for Rifamycin, 25-O-deacetyl-(Cat. No.:CAS No. 17750-90-2)

Rifamycin, 25-O-deacetyl-

Cat. No.: B3060963
CAS No.: 17750-90-2
M. Wt: 655.7 g/mol
InChI Key: AFMGWVYWAYHNEH-DRPSXBIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Rifamycin (B1679328) Antibiotic Family

The rifamycin family of antibiotics functions by inhibiting bacterial DNA-dependent RNA polymerase, thereby preventing the elongation of messenger RNA and halting protein synthesis. nih.govontosight.ai This class includes the well-known semi-synthetic derivatives rifampicin (B610482), rifabutin (B1679326), and rifapentine (B610483), which are crucial first-line drugs for treating tuberculosis. nih.govnih.gov 25-O-deacetyl-Rifamycin is a metabolite of these clinically important rifamycins (B7979662), formed primarily through deacetylation in the liver. ontosight.ainih.gov While it is a metabolite, it still retains antibacterial properties. ontosight.aicaymanchem.com

Historical Perspective on Metabolite Identification within Rifamycin Biosynthesis

The study of rifamycin biosynthesis has been ongoing since the 1980s. nih.gov The biosynthesis process is complex, involving the creation of a polyketide skeleton from a 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, followed by numerous post-polyketide synthase modifications. nih.govnih.gov The identification of various metabolites, including the 25-O-deacetylated forms, has been crucial to understanding the complete biosynthetic pathway and the metabolism of rifamycin drugs in the human body. nih.govnih.gov The process of deacetylation of rifamycin B to produce other rifamycin variants like rifamycin O and S has been a subject of study, with enzymatic processes being identified. google.comgoogle.com

Significance of 25-O-deacetylation in Rifamycin Research

The deacetylation of rifamycins at the C-25 position is a major metabolic pathway. nih.govnih.gov This process, catalyzed by enzymes such as human arylacetamide deacetylase (AADAC), results in the formation of 25-O-deacetylated metabolites. nih.gov These metabolites, while generally considered less potent than their parent compounds, still exhibit significant antimicrobial activity. nih.govontosight.ai

Research into 25-O-deacetylation is significant for several reasons:

Pharmacokinetics and Efficacy: The formation of 25-deacetylrifamycins can influence the pharmacokinetic properties of the parent drug, potentially affecting its efficacy and the development of drug resistance. ontosight.ai

Drug Development: Understanding the role of these metabolites is important for optimizing current tuberculosis treatment regimens and for the development of new, more stable rifamycin analogs that may be less prone to deacetylation. nih.govontosight.ai For instance, modifications at the C-25 position have been explored to create derivatives that are resilient to inactivation by bacterial enzymes. nih.gov

Toxicity and Solubility: Early research indicated that 25-desacetyl-rifamycins exhibit lower toxicity and higher solubility compared to their acetylated parent compounds, making them potentially suitable for different administration routes. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H45NO11 B3060963 Rifamycin, 25-O-deacetyl- CAS No. 17750-90-2

Properties

IUPAC Name

(9E,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H45NO11/c1-15-10-9-11-16(2)34(44)36-21-14-22(37)24-25(31(21)42)30(41)20(6)32-26(24)33(43)35(7,47-32)46-13-12-23(45-8)17(3)28(39)19(5)29(40)18(4)27(15)38/h9-15,17-19,23,27-29,37-42H,1-8H3,(H,36,44)/b10-9+,13-12+,16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMGWVYWAYHNEH-DRPSXBIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)\C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H45NO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17750-90-2
Record name Rifamycin, 25-O-deacetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017750902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biosynthesis and Biotransformation of 25 O Deacetyl Rifamycin

Polyketide Biosynthesis of Rifamycin (B1679328) Precursors

The foundation of the rifamycin structure is laid through a sophisticated polyketide synthesis pathway, a common mechanism in microorganisms for producing a wide array of secondary metabolites. youtube.com This process involves the sequential condensation of small carboxylic acid units to build a long carbon chain, which is then modified and cyclized.

Involvement of Type I Polyketide Synthases (PKS) in Ansa-Chain Assembly

The characteristic ansa chain of rifamycins (B7979662) is assembled by a Type I polyketide synthase (PKS) system. nih.gov This large, multifunctional enzyme complex is encoded by a cluster of genes, including rifA–rifE, and operates in a processive manner. nih.govnih.gov The PKS machinery consists of multiple modules, each responsible for a specific elongation and modification step in the growing polyketide chain. nih.gov Evidence suggests that multiple polyketide chains can be synthesized simultaneously on the same enzyme molecule. nih.gov The assembly of the polyketide backbone of rifamycin B, for instance, is terminated by the product of the rifF gene, an amide synthase that releases the completed undecaketide as a macrocyclic lactam. nih.govnih.gov

Role of 3-Amino-5-hydroxybenzoic Acid (AHBA) as a Starter Unit

The biosynthesis of the rifamycin polyketide chain is initiated by the unusual starter unit, 3-Amino-5-hydroxybenzoic acid (AHBA). nih.govnih.govsigmaaldrich.com AHBA is synthesized through a unique variation of the shikimate pathway. sigmaaldrich.comuniprot.org The terminal enzyme in AHBA formation, AHBA synthase, catalyzes the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid. uniprot.org This enzyme is a dimeric, pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme. nih.govacs.org Once formed, AHBA serves as the anchor point for the PKS to begin the assembly of the polyketide chain, which eventually links back to the amino group of AHBA to form the characteristic macrolactam ring of the ansamycin (B12435341) family. sigmaaldrich.comuniprot.org

Enzymatic Deacetylation Pathways to 25-O-deacetyl-Rifamycin

The conversion of rifamycin precursors to 25-O-deacetyl-Rifamycin involves specific enzymatic reactions, primarily deacetylation. This process can occur through the action of various enzymes and is a key step in the metabolism and transformation of rifamycin compounds.

Oxidative Cleavage Events in Rifamycin W Transformation to 25-O-deacetylated Intermediates

The biosynthesis of some rifamycins involves a crucial oxidative cleavage of the ansa chain. For example, the transformation of rifamycin W, a key intermediate, requires the oxidative cleavage of the C-12/C-29 double bond. nih.govmdpi.com This reaction leads to the formation of 27-O-demethyl-25-O-deacetyl-rifamycin S (DMDARS), which represents the basic polyketide skeleton of rifamycin B. nih.govmdpi.com The exact mechanism of this oxidative cleavage is still under investigation, but it is a critical step in generating the structural diversity within the rifamycin family. nih.gov A putative cytochrome P450 monooxygenase, Rif-Orf5, has been proposed to be involved in this cleavage event. nih.gov

Microbial Strains Involved in 25-O-deacetyl-Rifamycin Production

The production of rifamycins, and consequently their deacetylated derivatives, is primarily associated with actinomycete bacteria.

Amycolatopsis mediterranei : This bacterium is the original and most well-known producer of rifamycins. nih.govmdpi.com Strains of Amycolatopsis mediterranei, such as S699, are the source from which the rifamycin biosynthetic gene cluster was first identified and characterized. nih.gov Mutant strains of A. mediterranei have been instrumental in elucidating the biosynthetic pathway and identifying key intermediates. nih.gov

Salinispora arenicola : More recently, marine actinomycetes like Salinispora arenicola have been identified as producers of rifamycin analogues. nih.gov This discovery expands the known ecological sources of these valuable compounds.

Other Actinomycetes : Genome mining of various actinomycetes, including those from extreme environments like deserts, has revealed the presence of rifamycin-like biosynthetic gene clusters, suggesting a broader distribution of rifamycin production capabilities among this bacterial group. mdpi.com For instance, an Actinomadura sp. isolated from the Taklamakan Desert has been shown to possess the genetic machinery for rifamycin biosynthesis. mdpi.com

EnzymeFunctionSubstrates
Type I Polyketide Synthase (PKS) Assembles the ansa-chain of rifamycins. nih.govnih.gov3-Amino-5-hydroxybenzoic acid (AHBA), acetate (B1210297), and propionate (B1217596) units. nih.govnih.gov
AHBA Synthase Catalyzes the final step in the formation of 3-amino-5-hydroxybenzoic acid (AHBA). uniprot.org5-deoxy-5-amino-3-dehydroshikimic acid. uniprot.org
Arylacetamide Deacetylase (AADAC) Deacetylates rifamycins at the C25 position. nih.govRifampicin (B610482), rifabutin (B1679326), rifapentine (B610483). nih.gov
Rif-Orf5 (putative) Proposed to catalyze the oxidative cleavage of the rifamycin W ansa chain. nih.govRifamycin W. nih.gov
Microbial StrainSignificance
Amycolatopsis mediterranei Original producer of rifamycins. nih.govmdpi.com
Salinispora arenicola Marine producer of rifamycin analogues. nih.gov
Actinomadura sp. Desert actinomycete with rifamycin biosynthetic potential. mdpi.com
Monocillium sp. Produces rifamycin oxidase for biotransformation. researchgate.net
Humicola sp. Utilized in the study of rifamycin B oxidation. researchgate.net

Amycolatopsis mediterranei (formerly Streptomyces mediterranei) Strains

Amycolatopsis mediterranei is the original and most extensively studied producer of rifamycins. nih.gov The biosynthesis of rifamycins in this bacterium is a complex process involving polyketide synthases and a series of tailoring enzymes. Research into the biosynthetic pathway of rifamycin B in A. mediterranei S699 has revealed that the formation of the rifamycin core involves a key deacetylated intermediate.

Detailed studies of the rifamycin biosynthetic gene cluster have shown that the pathway proceeds through the formation of 27-O-demethyl-25-O-deacetyl-rifamycin S (DMDARS) . researchgate.netresearchgate.net This compound serves as a fundamental building block in the subsequent steps leading to rifamycin B. The formation of DMDARS from the earlier intermediate, rifamycin W, requires an oxidative cleavage of the C-12/C-29 double bond in the ansa chain. researchgate.netresearchgate.net This critical step highlights that the enzymatic machinery for producing a 25-O-deacetylated rifamycin structure is integral to the main biosynthetic pathway in A. mediterranei.

While DMDARS is an intracellular intermediate, the direct accumulation and isolation of 25-O-deacetyl-rifamycin as a final product from A. mediterranei strains is not extensively documented in standard fermentation processes, which are often optimized for the production of rifamycin B. However, the genetic potential for generating such a compound is clearly present.

Table 1: Key Rifamycin Intermediates in Amycolatopsis mediterranei S699

Intermediate NameAbbreviationKey Structural FeatureRole in Biosynthesis
Rifamycin W-Precursor to the rearranged ansa chainUndergoes oxidative cleavage
27-O-demethyl-25-O-deacetyl-rifamycin SDMDARSDeacetylated at C-25 and demethylated at C-27Basic polyketide skeleton for rifamycin B

Marine-Derived Actinomycetes (e.g., Salinispora arenicola)

The marine environment is a rich source of actinomycetes with unique metabolic capabilities. Among these, Salinispora arenicola, an obligate marine bacterium, has been identified as a producer of rifamycins. nih.gov The discovery of rifamycin production in Salinispora was significant as it represented the first confirmation of this antibiotic class from a marine-derived actinomycete.

Chemical analysis of culture extracts from Salinispora arenicola has demonstrated the production of a mixture of rifamycin derivatives. Notably, alongside rifamycin SV, the compound 27-O-demethyl-25-O-desacetylrifamycin SV has been identified. This finding is of considerable importance as it points to the presence of a deacetylase activity within S. arenicola that acts on the C-25 position of the rifamycin ansa chain. The production of this compound suggests a biotransformation pathway where a precursor, such as rifamycin SV, undergoes enzymatic deacetylation and demethylation.

The biosynthesis of rifamycins in S. arenicola is thought to be a result of horizontal gene transfer of the rifamycin biosynthetic gene cluster from a terrestrial producer like Amycolatopsis. The presence of deacetylated rifamycin derivatives in S. arenicola indicates that the enzymatic repertoire for such modifications has been maintained and is active in this marine organism.

Micromonospora Species

The genus Micromonospora is another group of actinomycetes known for producing a diverse array of bioactive compounds, including some members of the rifamycin family. nih.gov For instance, Micromonospora chalcea has been shown to produce rifamycin S and rifamycin SV.

While the direct production of 25-O-deacetyl-rifamycin by Micromonospora species has not been prominently reported, research on related compounds and enzymes provides some context. For example, Micromonospora sp. TP-A0468 is known to produce 16-demethylrifamycin and possesses a rifamycin-degrading monooxygenase (Rox) homolog. This indicates that Micromonospora species have the enzymatic capacity to modify the rifamycin structure.

Furthermore, studies on the biotransformation of rifamycins have shown that various microorganisms can perform specific chemical modifications. The bioconversion of rifamycin B to rifamycin S has been reported in fungi such as Humicola sp. and Monocillium sp., which involves the reverse reaction of rifamycin B biosynthesis. While specific data on 25-O-deacetylation by Micromonospora is sparse, the known metabolic plasticity of this genus suggests that such biotransformations could be possible under specific conditions or with particular strains.

Table 2: Rifamycin Production in Selected Actinomycetes

MicroorganismHabitatNotable Rifamycin Products
Amycolatopsis mediterraneiTerrestrial (Soil)Rifamycin B, Rifamycin SV (in mutants)
Salinispora arenicolaMarine (Sediments, Sponges)Rifamycin SV, 27-O-demethyl-25-O-desacetylrifamycin SV
Micromonospora chalceaTerrestrial (Soil)Rifamycin S, Rifamycin SV

Table of Compounds

Molecular Mechanism of Action of 25 O Deacetyl Rifamycin and Analogs

Interaction with Bacterial DNA-Dependent RNA Polymerase (RNAP)

The interaction between rifamycins (B7979662) and bacterial RNAP is highly specific and forms the basis of their selective toxicity against prokaryotic cells.

Rifamycin (B1679328), 25-O-deacetyl- and its related compounds specifically bind to the β-subunit of the bacterial DNA-dependent RNA polymerase, which is encoded by the rpoB gene. ontosight.aibiorxiv.orgmdpi.comoup.com This binding occurs within a well-defined pocket on the β-subunit, located deep within the DNA/RNA channel. mdpi.comnih.govdroracle.ai The high conservation of this binding pocket among various bacterial species contributes to the broad-spectrum activity of rifamycins. nih.gov

Crucially, this binding is highly specific to prokaryotic RNAP. The affinity of rifamycins for eukaryotic RNA polymerase is significantly lower, rendering eukaryotic cells between 100 to 10,000 times less sensitive to the antibiotic's effects. drugbank.comnih.gov This selectivity is a key factor in the clinical utility of this class of antibiotics. The vast majority of clinically identified resistance mutations to rifamycins are single amino acid substitutions in the rpoB gene, which alter the structure of the binding pocket and reduce the drug's affinity, further underscoring the specificity of this interaction. nih.govnih.gov

Table 1: Key Interacting Components in Rifamycin-RNAP Binding

Interacting Component Role in Binding References
Rifamycin Molecule Binds within a specific pocket on the RNAP β-subunit. ontosight.aimdpi.com
RNAP β-Subunit (RpoB) Contains the binding site for the rifamycin molecule. biorxiv.orgoup.com
Prokaryotic RNAP High-affinity target, leading to inhibition of transcription. drugbank.comnih.gov

| Eukaryotic RNAP | Low-affinity interaction, resulting in selective toxicity. | drugbank.comnih.gov |

The binding of 25-O-deacetyl-rifamycin and its analogs to RNAP physically obstructs the path of the elongating RNA transcript. biorxiv.orgoup.com This steric hindrance prevents the extension of the nascent RNA chain beyond a length of just two to three nucleotides. nih.govdroracle.ai By blocking the RNA exit tunnel, the antibiotic effectively halts the transition from the initiation phase to the elongation phase of transcription. ontosight.aidrugbank.combiorxiv.org This direct blockage of the transcript's path is the definitive step that leads to the cessation of RNA synthesis and subsequent bacterial cell death. mdpi.comdroracle.ai

Table 2: Impact of Rifamycin Binding on RNA Synthesis

Stage of Transcription Effect of Rifamycin Binding References
Initiation Allowed to begin, but cannot progress. ontosight.aidrugbank.com
Elongation (2-3 nt) RNA chain synthesis is physically blocked by the bound drug. nih.govdroracle.ai
Elongation (>3 nt) Prevented, as the RNA exit channel is obstructed. biorxiv.orgoup.com

Structural Basis of Macromolecular Interactions

The high-affinity binding of rifamycins to the RNAP β-subunit is stabilized by a combination of specific molecular interactions, including stacking forces and coordination with metal ions.

A key feature of the interaction is the establishment of stacking interactions between the naphthalene (B1677914) ring system of the rifamycin molecule and aromatic amino acid residues within the RNAP binding pocket. drugbank.commedicaldialogues.inveeprho.com Structural studies of rifamycin analogs have provided specific insights into these forces. For instance, a C-25 modified rifamycin derivative was shown to form a distinct π-stacking interaction with the phenyl ring of a phenylalanine residue (Phe439) in the polymerase. nih.govresearchgate.net This type of interaction, where the electron clouds of aromatic rings overlap, contributes significantly to the stability of the drug-enzyme complex. These hydrophobic and van der Waals interactions are crucial for anchoring the drug within its binding site. nih.gov

Bacterial RNA polymerases are known to be zinc metalloenzymes, containing tightly bound zinc ions that are essential for their structural integrity and function. pnas.orgnih.gov Evidence suggests that these metal ions play a role in the binding of rifamycins. It has been proposed that the zinc atoms present in the polymerase facilitate the binding of the phenolic hydroxyl groups on the rifamycin naphthalene ring. drugbank.compharmacompass.com The structural analysis of rifamycin-RNAP complexes has identified the presence of zinc ions in close proximity to the binding site. rcsb.org These zinc ions are coordinated by cysteine residues within the β' subunit and are believed to help maintain the correct conformation of the enzyme for both assembly and catalytic activity. nih.govnih.gov The interaction with these structural zinc ions may, therefore, contribute to the stable binding of the rifamycin molecule within its pocket. pnas.org

Table 3: Compound Names Mentioned

Compound Name
25-O-deacetyl-Rifamycin
Rifamycin
Rifampicin (B610482)
Rifapentine (B610483)
Rifabutin (B1679326)
Isoniazid
Ethambutol
Pyrazinamide

Biochemical and Genetic Mechanisms of Resistance to Rifamycin and 25 O Deacetyl Rifamycin

Enzymatic Inactivation Mechanisms (e.g., ADP-Ribosylation by Arr Enzymes)

Among the enzymatic strategies to neutralize rifamycins (B7979662), ADP-ribosylation is a prominent mechanism mediated by ADP-ribosyltransferase (Arr) enzymes. nih.govacs.org This process involves the transfer of an ADP-ribose moiety from a donor molecule, typically NAD+, to the antibiotic. acs.orgacs.org The modification specifically targets the hydroxyl group at the C23 position of the rifamycin (B1679328) ansa bridge. acs.orgpnas.org This addition of a bulky ADP-ribose group sterically hinders the antibiotic's ability to bind productively to its target, the bacterial RNA polymerase. acs.orgacs.orgresearchgate.net Consequently, the drug can no longer inhibit transcription, leading to antibiotic resistance. acs.orgnih.gov

Arr enzymes are found across a wide range of pathogenic and non-pathogenic bacteria, highlighting a broad potential for this resistance mechanism to impact the clinical utility of rifamycins. nih.govebi.ac.uk For instance, in Mycobacterium smegmatis, a chromosomally encoded Arr enzyme is responsible for its intrinsic resistance to rifampin. nih.govebi.ac.uk Homologues of this enzyme have also been identified on mobile genetic elements like transposons and integrons in Gram-negative pathogens, indicating a risk of dissemination. nih.govpnas.org Other enzymatic inactivation methods include glycosylation, which also targets the C23 hydroxyl group, and phosphorylation at the C21 hydroxyl, both of which disrupt the antibiotic's interaction with RNA polymerase. nih.govacs.orgsci-hub.se

The structural basis for rifamycin inactivation by Arr enzymes has been elucidated through crystallographic studies. The three-dimensional structure of Arr from M. smegmatis (Arr-ms) reveals a large binding pocket that accommodates the rifamycin molecule. nih.govscispace.com This pocket is formed by amino acid residues from α-helices and a loop region within the enzyme. scispace.com Despite a lack of significant amino acid sequence homology, the core structure of Arr enzymes shows similarity to other ADP-ribosyltransferases, such as eukaryotic poly(ADP-ribose) polymerases (PARPs) and bacterial toxins. nih.govpnas.org

The interaction between the enzyme and its substrates, rifamycin and NAD+, is highly specific. The enzyme catalyzes the transfer of the ADP-ribose group from NAD+ to the C23 hydroxyl of the rifamycin's ansa chain. acs.orgpnas.org This C23 hydroxyl is a critical point of interaction for binding to RNA polymerase. pnas.org The addition of the bulky ADP-ribosyl group at this position creates a steric clash that prevents the antibiotic from fitting into its binding pocket on the RNAP β-subunit. nih.gov

Analysis of the Arr-ms structure complexed with rifampin shows two main substrate-binding pockets. scispace.comresearchgate.net Key amino acid residues within these pockets are crucial for binding and catalysis. For example, a lysine (B10760008) residue (K91 in Arr-ms) forms a cation-pi interaction with the naphthoquinone ring of rifampin, helping to position the antibiotic correctly for modification. researchgate.net The specificity for NAD+ as a cofactor is also high; other analogous cofactors like NADP+ or NADH are not utilized by the enzyme. nih.gov The structural understanding of this enzyme-substrate interaction provides a molecular rationale for developing strategies to overcome this resistance mechanism, such as modifying the rifamycin structure or developing inhibitors that block the Arr active site. pnas.org

Besides ADP-ribosylation, rifamycins can be inactivated by enzymatic oxidation, a process mediated by FAD-dependent monooxygenases. nih.govacs.orgresearchgate.net This modification typically targets rifamycins that possess a naphthohydroquinone core, such as rifampicin (B610482). nih.govpnas.org The oxidation of this core can lead to the untethering of the ansa chain, which disrupts the specific three-dimensional shape necessary for the antibiotic to bind to and inhibit RNA polymerase. acs.org

A key strategy to prevent this mode of inactivation is the modification of the antibiotic's core structure. Rifamycins with a naphthoquinone core, such as rifabutin (B1679326), are resistant to this enzymatic oxidation. nih.govpnas.orgtandfonline.com This structural difference explains why rifabutin often demonstrates greater potency against certain bacteria, like M. abscessus, compared to rifampicin. asm.org The stability of the naphthoquinone core under oxidizing conditions, both enzymatic and auto-oxidative, preserves the antibiotic's structural integrity and its ability to inhibit its target. pnas.orgtandfonline.com Therefore, incorporating a stable naphthoquinone core is a critical design feature for new rifamycin derivatives aimed at overcoming this resistance mechanism. nih.govtandfonline.com

Strategies to Overcome Resistance through 25-O-deacetyl-Rifamycin Modification

A primary strategy to combat Arr-mediated resistance involves the chemical modification of the rifamycin scaffold, particularly at the C25 position. nih.govnih.gov The compound 25-O-deacetyl-rifamycin, and its derivatives like rifabutin, serve as key templates for this approach. nih.govresearchgate.net The central hypothesis is that introducing bulky substituents at the C25 position can sterically block the Arr enzyme from accessing and modifying the adjacent C23 hydroxyl group, thereby preserving the antibiotic's activity. nih.govoup.com

Guided by homology modeling of the Arr enzyme from M. abscessus (ArrMab), researchers have designed and synthesized a series of C25-modified rifabutin analogs. nih.govresearchgate.netresearchgate.net These modifications involve replacing the original C25-acetyl group of rifabutin with a variety of larger ester or carbamate (B1207046) groups. nih.govnih.gov For example, replacing the acetyl group with a benzoyl group (creating 25-O-benzoyl rifabutin) was shown to effectively block ADP-ribosylation by ArrMab. nih.govresearchgate.net In vitro assays confirmed that while rifabutin was fully converted to its ADP-ribosylated adduct by the enzyme, the C25-benzoyl analog remained unmodified. nih.gov

Another successful modification is the introduction of a nicotinoyl group, resulting in 25-O-desacetyl-25-O-nicotinoylrifabutin (RFB-5m). asm.org This compound not only prevents enzymatic oxidation by retaining rifabutin's naphthoquinone core but also blocks ADP-ribosylation due to its novel C25 group. asm.orgresearchgate.net As a result, RFB-5m demonstrated significantly improved potency—up to 50 times greater than rifabutin—against M. abscessus. asm.org These findings demonstrate that rational, structure-based design can effectively create rifamycin derivatives that circumvent major enzymatic resistance mechanisms. nih.govresearchgate.net The increased potency of these C25-modified compounds against Arr-producing mycobacteria validates this approach as a powerful strategy to expand the therapeutic spectrum of rifamycins. asm.orgnih.gov

**Table 1: In Vitro Activity of C25-Modified Rifabutin Analogs against M. abscessus*** *This table presents the Minimum Inhibitory Concentration (MIC) values of various rifabutin analogs against wild-type (WT) and Arr-deleted (Δarr) strains of M. abscessus, demonstrating the impact of C25 modifications on overcoming Arr-mediated resistance. Data sourced from Angewandte Chemie International Edition. researchgate.net

CompoundC25 ModificationMIC WT (nM)MIC Δarr (nM)Resistance Ratio (WT/Δarr)
Rifampicin-560012046.7
RifabutinAcetyl11002445.8
5aBenzoyl53600.9
5cm-Me-Benzoyl75651.2
5eo-F-Benzoyl60581.0
5go-OMe-Benzoyl30301.0
5io-Ph-Benzoyl2601401.8
5m (RFB-5m)3-Pyridylcarbonyl24260.9
5o2-Thiazolylcarbonyl17171.0

Chemical Synthesis and Derivatization of 25 O Deacetyl Rifamycin

Deacetylation Methodologies at the C25 Position

The conversion of rifamycin (B1679328) to its 25-O-deacetylated form is a foundational step for creating novel analogs. This transformation is primarily achieved through hydrolysis of the ester linkage at the C25 position.

Alkaline hydrolysis is a well-established method for the deacetylation of rifamycins (B7979662) at the C25 position. This chemical process involves the use of a base to catalyze the cleavage of the ester bond. Common reagents for this purpose include sodium hydroxide (B78521) (NaOH) and sodium bicarbonate (NaHCO₃). google.comgoogle.com

The reaction conditions can be tailored based on the specific rifamycin derivative and the desired outcome. For instance, refluxing a solution of a rifamycin derivative in the presence of an aqueous 5% sodium bicarbonate solution for several hours effectively yields the 25-desacetyl derivative. google.com A more potent base, such as a 20% sodium hydroxide solution, can achieve the same transformation at room temperature in a shorter time frame. google.com Another approach involves a carefully controlled methanolysis using potassium carbonate, which minimizes potential side reactions like the opening of the lactam ring. researchgate.net

In addition to chemical methods, biological deacetylation also occurs. In humans, the enzyme arylacetamide deacetylase (AADAC), primarily found in the liver, is responsible for metabolizing rifamycins like rifampicin (B610482), rifabutin (B1679326), and rifapentine (B610483) into their 25-deacetyl metabolites. nih.govasm.org It is also noted that acidic conditions can lead to the hydrolysis of the C25 acetoxyl group, though this is often considered a source of impurity in production processes. google.com

Synthetic Approaches to 25-O-Substituted Rifamycin Analogs

The free hydroxyl group at the C25 position of 25-O-deacetyl-rifamycin serves as a chemical handle for introducing new functionalities. These modifications are aimed at altering the molecule's steric and electronic properties to enhance its therapeutic potential.

Introducing new ester groups at the C25 hydroxyl group (C25-OH) in a controlled and selective manner, known as regioselective esterification, presents significant chemical challenges. The C25-OH is sterically hindered by adjacent chemical groups on the ansa chain, making it less reactive. researchgate.net Furthermore, other nucleophilic sites on the rifamycin molecule can compete in acylation reactions, leading to a mixture of products. researchgate.netresearchgate.net

Researchers have overcome these challenges through extensive experimentation. One successful strategy involves using a large excess of an acid anhydride (B1165640) or a mixed anhydride. researchgate.netnih.gov Mixed anhydrides can be formed in situ by reacting a carboxylic acid with pivaloyl chloride, which then selectively acylates the C25-OH. researchgate.netnih.gov To prevent unwanted side reactions during these steps, it is often necessary to first protect other reactive groups on the rifamycin molecule, such as the C21 and C23 diols. researchgate.net Another reported method for modifying the C25 position involves using an imidazole (B134444) carbamate (B1207046) active intermediate to link new groups to the rifamycin core. nih.gov

Building upon regioselective esterification strategies, a variety of acylated derivatives of 25-O-deacetyl-rifamycin have been synthesized. These modifications involve attaching different acyl groups to the C25 oxygen atom. The synthesis of these analogs is typically achieved by reacting the 25-O-deacetyl-rifamycin intermediate with a suitable acylating agent.

Common methods for this synthesis are summarized in the table below. For example, the archetypal 25-O-benzoyl rifabutin is synthesized by replacing the C25 acetyl group with a benzoyl group. researchgate.netnih.gov The use of pivaloyl chloride is integral to forming mixed anhydrides for the synthesis of various other C25-esters. researchgate.netnih.gov

Acylating Agent TypeGeneral ProcedureExample Derivatives
Acid Anhydride Reaction of 25-O-deacetyl-rifamycin with an excess of the corresponding acid anhydride (R-CO-O-CO-R) in the presence of a catalyst like DMAP. nih.govresearchgate.netBenzoyl, Propionyl
Mixed Anhydride In situ formation of a mixed anhydride from a carboxylic acid (R-COOH) and pivaloyl chloride, which then reacts with the C25-OH group. researchgate.netnih.govPivaloyl, various other esters

Development of Novel Rifamycin Derivatives with Modified 25-O-deacetyl Structures

The primary motivation for synthesizing novel derivatives of 25-O-deacetyl-rifamycin is the pursuit of compounds with superior antimicrobial efficacy, particularly against drug-resistant bacterial strains.

A major challenge in the clinical use of rifamycins is the development of bacterial resistance. One of the key resistance mechanisms, especially in non-tuberculous mycobacteria like Mycobacterium abscessus, is the enzymatic inactivation of the antibiotic by an ADP-ribosyltransferase (Arr). nih.govpnas.org This enzyme transfers an ADP-ribose group to the C23-hydroxyl of the rifamycin, which blocks the drug from binding to its target, bacterial RNA polymerase (RNAP). pnas.org

The central design principle for overcoming this resistance is to modify the rifamycin structure in a way that prevents the Arr enzyme from recognizing and inactivating it, while still allowing the drug to bind effectively to the bacterial RNAP. The C25 position has been identified as an ideal site for such modifications. nih.govpnas.org

Key design strategies include:

Steric Hindrance: Introducing bulky chemical groups at the C25 position creates steric hindrance that physically blocks the Arr enzyme from accessing the rifamycin molecule. researchgate.netnih.gov For example, replacing the small acetyl group with a larger benzoyl group has been shown to effectively prevent ADP-ribosylation. researchgate.net

Size of Modification: Studies have shown that attaching relatively large groups to the rifamycin core via a C25 carbamate linkage successfully prevents inactivation by Arr enzymes. nih.gov

Balancing Activity: The modification must be carefully designed. It needs to be large enough to block the resistance enzyme but not so large that it interferes with the binding of the rifamycin to its ultimate target, the bacterial RNAP. nih.govpnas.org

Synthesis of Fused Heterocyclic Rifamycin Analogs (e.g., Aminopyridine, Isoxazole (B147169) Derivatives)

The modification of the rifamycin scaffold through the fusion of heterocyclic rings has been a productive strategy in the development of novel analogs with altered biological activity profiles. The synthesis of these derivatives often starts from key intermediates like 25-O-deacetyl-rifamycin S or rifamycin O, which allow for chemical manipulation at specific positions of the ansa chain and the naphthoquinone core.

Aminopyridine Derivatives

The synthesis of aminopyridine-fused rifamycin analogs typically involves the reaction of a 3-halogenated rifamycin S derivative with a substituted 2-aminopyridine (B139424). googleapis.com This reaction leads to the formation of a new heterocyclic ring fused to the rifamycin core.

An alternative and more direct approach starts from rifamycin O. googleapis.com In this process, rifamycin O is reacted with a 2-aminopyridine derivative under mild conditions in a suitable solvent system. googleapis.com The yields for this type of condensation reaction can range from approximately 60% to 90%, depending on the specific reactants and conditions employed. googleapis.com For instance, the reaction of rifamycin O with 2-amino-4-methyl-pyridine in a propylene (B89431) glycol/ethanol mixture has been reported to yield the corresponding fused aminopyridine rifamycin analog. googleapis.com Similarly, using 2-amino-5-methyl-pyridine under similar conditions also results in the formation of the desired product in high yield. googleapis.com

A study detailed the preparation of an aminopyridine rifamycin derivative following a previously established procedure. The identity of the synthesized compound was confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis. tamiu.edu

Table 1: Examples of Aminopyridine Rifamycin Analog Synthesis

Starting MaterialReagentSolvent SystemYieldReference
Rifamycin O2-amino-4-methyl-pyridinePropylene glycol/ethanol67% googleapis.com
Rifamycin O2-amino-4-methyl-pyridineMethylene chloride87% googleapis.com
Rifamycin O2-amino-5-methyl-pyridineNot specified80% googleapis.com

This table presents data from a European Patent, showcasing the synthesis of various aminopyridine rifamycin analogs from Rifamycin O with different reagents and solvent systems, along with the corresponding yields.

Isoxazole Derivatives

The synthesis of isoxazole-fused rifamycin analogs represents another important avenue in the derivatization of this class of antibiotics. Isoxazoles are five-membered heterocyclic compounds known for their diverse biological activities. nih.gov The fusion of an isoxazole ring to the rifamycin structure can lead to compounds with novel antibacterial properties.

The general synthetic strategies for isoxazoles often involve the reaction of a hydroxylamine (B1172632) with a β-dicarbonyl compound or its equivalent. In the context of rifamycin, this would typically involve a derivative with a suitably placed reactive moiety that can undergo condensation and cyclization with hydroxylamine.

One research effort described the synthesis of two isoxazole rifamycin derivatives. tamiu.edu The synthetic route was based on a previously published method, and the structures of the resulting compounds were verified by NMR and MS analysis. tamiu.edu While the specific synthetic details for these particular rifamycin analogs were not extensively elaborated in the provided reference, the general principles of isoxazole synthesis are well-established in organic chemistry. nih.govijrrjournal.com

Recent advances in synthetic methodologies, such as microwave-assisted synthesis, have been shown to facilitate the efficient production of isoxazole derivatives, often with high yields and in shorter reaction times. gifsa.ac.in These modern techniques could potentially be applied to the synthesis of isoxazole-fused rifamycins to improve efficiency and yield.

Table 2: Research on Fused Heterocyclic Rifamycin Analogs

Derivative TypeSynthetic PrecursorKey FindingReference
AminopyridineRifamycin OReaction with 2-aminopyridines yields fused analogs in 60-90% yield. googleapis.com
IsoxazoleNot specifiedTwo derivatives were synthesized and characterized by NMR and MS. tamiu.edu

This table summarizes key research findings on the synthesis of aminopyridine and isoxazole derivatives of rifamycin, highlighting the starting materials and significant outcomes.

Structural Elucidation and Characterization of 25 O Deacetyl Rifamycin and Its Derivatives

Advanced Spectroscopic Techniques for Structural Determination

Modern analytical methods are indispensable for the unambiguous structural elucidation of rifamycin (B1679328) derivatives. High-resolution mass spectrometry and multidimensional nuclear magnetic resonance spectroscopy are the primary tools used to define the molecular formula, connectivity, and stereochemistry of these complex natural products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 25-O-deacetyl-rifamycin and its analogues. The absence of the C-25 acetyl group is readily confirmed by ¹H NMR spectroscopy, which shows the disappearance of the characteristic methyl signal of the acetyl group. google.com A full suite of 1D and 2D NMR experiments is typically required to assemble the complete structure.

In the analysis of a related derivative, 4-(propan-2-one)-25-O-deacetyl-27-O-desmethylrifamycin, a comprehensive set of NMR data, including ¹H-¹H gCOSY, ¹H-¹³C HSQC, ¹H-¹³C HMBC, and ¹H-¹H NOESY, was essential for its full characterization. nih.govacs.org

gCOSY (gradient Correlation Spectroscopy): This experiment is used to identify proton-proton coupling networks. In rifamycin derivatives, gCOSY data helps to trace the connectivity of the long aliphatic ansa-chain, for instance by confirming the presence of three olefinic protons coupled within a diene. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates protons with their directly attached carbon atoms. It is fundamental for assigning the carbon signals in the complex rifamycin skeleton. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal correlations between protons and carbons over two to four bonds. This is crucial for connecting the various structural fragments. For example, HMBC data can bridge gaps in the gCOSY data, such as confirming the link between C-24 and C-25, and establish the connection between the ansa-chain and the aromatic core. nih.govacs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. By observing cross-peaks between specific protons, the three-dimensional arrangement of the ansa-chain can be deduced. acs.org Exchange peaks in NOESY spectra can also suggest the presence of multiple conformations in solution. acs.org

Technique Purpose in Structural Elucidation of Rifamycin Derivatives
¹H NMR Confirms the absence of the C-25 acetyl methyl signal. google.com
gCOSY Establishes ¹H-¹H spin systems, outlining the connectivity of the ansa-chain. nih.govacs.org
HSQC Correlates protons to their directly attached carbons for assignment. acs.org
HMBC Connects molecular fragments by showing long-range ¹H-¹³C correlations. nih.govacs.org
NOESY Determines relative stereochemistry by identifying protons that are close in space. acs.org

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For a derivative, 4-(propan-2-one)-25-O-deacetyl-27-O-desmethylrifamycin, HRESIMS analysis yielded an [M-H]⁻ ion at m/z 712.2969. acs.org This experimental value was consistent with the calculated mass for the molecular formula C₃₇H₄₇NO₁₃, which is 712.2975, thereby confirming the elemental composition. acs.org Similarly, for another derivative, salinisporamycin D (8-deoxy-25-desacetyl-27-demethyl-rifamycin L), HRESIMS data was used to establish its molecular formula. mdpi.com

Compound Ionization Mode Measured m/z Calculated m/z Molecular Formula Reference
4-(propan-2-one)-25-O-deacetyl-27-O-desmethylrifamycin[M-H]⁻712.2969712.2975C₃₇H₄₇NO₁₃ acs.org
Salinisporamycin A[M+H]⁺670.2852670.2858C₃₅H₄₃NO₁₂ mdpi.com
Rifamycin W Analogue[M+H]⁺686.3172686.3171C₃₆H₄₈NO₁₂ nih.gov

Comparative Structural Analysis with Parent Rifamycins (B7979662) (e.g., Rifamycin B, S, Rifampicin (B610482), Rifabutin)

The characterization of 25-O-deacetyl-rifamycin is greatly aided by direct comparison to its parent compounds. The most evident difference is the absence of the acetyl group, which is observable in both NMR and Infrared (IR) spectra. The IR spectrum of 25-desacetyl-rifamycins lacks the characteristic band of the acetyl group that appears around 1710-1715 cm⁻¹ in the parent compounds. google.com

In NMR analysis, the chemical shifts of a deacetylated derivative often show strong similarity to those of Rifamycin B and Rifamycin S, except for specific regions. acs.org For example, in 4-(propan-2-one)-25-O-deacetyl-27-O-desmethylrifamycin, chemical shift differences were noted for H-25, H-27, C-25, C-27, and C-28 when compared to Rifamycin B and S, indicating functional modifications in that part of the ansa-chain. acs.org The absence of the aromatic proton H-3 signal also suggested functionalization at the C-3 position. acs.org In contrast, the proton coupling constants for the C-28 to C-29 olefin in this derivative were found to be comparable to those in Rifamycin B and S, suggesting a similar trans-olefin configuration. nih.govacs.org

Stereochemical Analysis of the Ansa-Chain and Aromatic Moiety

Determining the complex stereochemistry of the ansa-chain is a critical aspect of structural elucidation. This is primarily achieved through the analysis of ¹H-¹H NOESY data and proton-proton coupling constants (J-values). acs.orgmdpi.com

For the derivative 4-(propan-2-one)-25-O-deacetyl-27-O-desmethylrifamycin, stereochemical assignments were confirmed by comparing its NOESY data with the known stereochemistry from the X-ray crystal structure of rifampicin. acs.org Key NOE correlations between protons along the ansa-chain (e.g., H-17 to H-29) allowed for the confident assignment of the relative stereochemistry. acs.org

In other rifamycin-related polyketides, NOESY correlations have been used to determine the configuration of double bonds within the ansa-chain. mdpi.com For instance, a NOESY correlation between H-17 and the H₃-30 methyl group indicated a Z-configuration for the ∆¹⁶,¹⁷ double bond, while a large coupling constant between H-18 and H-19 confirmed an E-configuration for the ∆¹⁸,¹⁹ double bond. mdpi.com Furthermore, correlations between protons such as H-27/H₃-29 and H-25/H₃-34 can reveal that these groups are on the same face of the macrolide ring structure. mdpi.com The conformation of the ansa-chain itself can also exhibit significant changes compared to parent rifamycins depending on other structural modifications. mdpi.com

Biotechnological and Metabolic Engineering Approaches for 25 O Deacetyl Rifamycin Production

Genetic Engineering of Producer Strains

The cornerstone of producing novel rifamycin (B1679328) analogs, including those deacetylated at the C-25 position, lies in the targeted genetic modification of the Amycolatopsis mediterranei genome. The rifamycin biosynthetic gene cluster (rif cluster), which spans approximately 95 kb, encodes the entire enzymatic machinery required for rifamycin synthesis, from the starter unit to the final tailored product, making it a prime target for engineering. nih.gov

The backbone of the rifamycin molecule is assembled by a modular Type I Polyketide Synthase (PKS), a massive enzymatic complex encoded by the rifA-E genes. nih.govresearchgate.net This PKS machinery sequentially adds acetate (B1210297) and propionate (B1217596) units to a 3-amino-5-hydroxybenzoic acid (AHBA) starter molecule. nih.govwashington.edu Each module of the PKS is responsible for one condensation cycle, and the specific domains within each module determine the type of extender unit incorporated and the subsequent chemical reductions.

Genetic manipulation of these PKS modules offers a powerful strategy to create structurally diverse rifamycin backbones. By altering the PKS genes, researchers can generate novel polyketides that can then serve as substrates for post-PKS tailoring enzymes, leading to new families of rifamycin analogs. One successful example of this approach, while not directly yielding a 25-O-deacetyl product, demonstrates the principle of PKS engineering. In the mutant strain DCO36, the acyltransferase (AT) domain of module 6 (rifAT6), which normally incorporates a methylmalonyl-CoA extender unit, was replaced with the rapAT2 domain from the rapamycin (B549165) PKS, which utilizes malonyl-CoA. frontiersin.orgnih.govfrontiersin.org This domain swap resulted in the production of 24-desmethyl rifamycin B, a novel derivative with a modified polyketide backbone. frontiersin.orgfrontiersin.org Such modified backbones, if produced in a strain where the C-25 acetylation step is blocked, would result in novel 25-O-deacetyl-rifamycin analogs.

The rifamycin PKS has been described as relatively resistant to combinatorial modifications compared to other systems like the erythromycin (B1671065) PKS. frontiersin.org However, advanced genetic tools are enabling more complex manipulations, including the creation of host strains with deletions of large PKS sections, which can then be used to express engineered PKS cassettes. researchgate.net

Table 1: Key Modules and Domains of the Rifamycin Polyketide Synthase (PKS)

This table outlines the function of the primary domains within the rifamycin PKS system, which are targets for genetic manipulation to create novel polyketide backbones.

GenePKS Module(s)Key Domain(s)Function in Biosynthesis
rifA-EModules 1-10Acyltransferase (AT)Selects and loads the extender unit (malonyl-CoA or methylmalonyl-CoA). nih.gov
rifA-EModules 1-10Ketosynthase (KS)Catalyzes the Claisen condensation to extend the polyketide chain. frontiersin.org
rifA-EModules 1-10Acyl Carrier Protein (ACP)Tethers the growing polyketide chain via a phosphopantetheinyl arm. nih.gov
rifA-EVaries by ModuleKetoreductase (KR), Dehydratase (DH), Enoyl Reductase (ER)Catalyze the selective reduction of the β-keto group after each condensation step. frontiersin.org
rifFN/AAmide SynthaseCatalyzes the final cyclization and release of the polyketide chain from the PKS. nih.govpnas.org

Following the assembly of the polyketide chain by the PKS, the molecule undergoes a series of extensive tailoring reactions, known as post-PKS modifications. These reactions, which include oxidations, reductions, methylations, and acetylations, are critical for converting the initial product into the final, biologically active rifamycin. mdpi.comresearchgate.net The enzymes responsible for these steps are prime targets for genetic engineering to produce 25-O-deacetyl-rifamycin.

The biosynthesis of rifamycin B involves the formation of 27-O-demethyl-25-O-deacetyl-rifamycin S (DMDARS) as a key intermediate. mdpi.comresearchgate.netresearchgate.net This confirms that a 25-O-deacetylated compound is naturally produced in the pathway. The subsequent acetylation at the C-25 position is catalyzed by a specific acetyltransferase encoded by the rif-orf20 gene (also referred to as a homolog of PapA5). researchgate.netgenome.jp Therefore, the most direct approach to accumulate 25-O-deacetyl-rifamycin is the inactivation or deletion of the rif-orf20 gene. This would block the pathway at the acetylation step, leading to the accumulation of 25-O-deacetylated precursors.

Other key post-PKS enzymes can also be manipulated to enhance production or create further diversity:

Rif-Orf14: A methyltransferase that adds a methyl group to the C-27 position. genome.jpresearchgate.net This enzyme can act on 25-O-deacetyl-rifamycin SV, indicating that the order of post-PKS modifications can be flexible. researchgate.net

Regulatory Genes: Genes such as rifQ and rifO play roles in the regulation and export of rifamycins (B7979662). researchgate.netfrontiersin.orgfrontiersin.org In a strain engineered to produce 24-desmethyl rifamycin B, deleting rifQ increased the yield by 62%, while overexpressing rifO led to a 27% increase. frontiersin.orgfrontiersin.org These modifications could be applied to strains designed to produce 25-O-deacetyl-rifamycin to boost their productivity.

Table 2: Key Post-PKS Modification Enzymes and Their Engineering Potential

This table summarizes the functions of crucial tailoring enzymes in the rifamycin pathway and the outcomes of their genetic manipulation.

GeneEnzyme TypeFunction in BiosynthesisResult of Genetic Manipulation
rif-orf20AcetyltransferaseAcetylates the C-25 hydroxyl group. researchgate.netgenome.jpInactivation leads to the accumulation of 25-O-deacetyl-rifamycins.
rif-orf5Cytochrome P450Oxidatively cleaves rifamycin W to form the core rifamycin S skeleton. mdpi.comresearchgate.netInactivation blocks production past rifamycin W; enhancing its activity can increase overall yield. mdpi.comnih.gov
rif-orf14MethyltransferaseMethylates the C-27 hydroxyl group. genome.jpInactivation would lead to 27-demethyl analogs.
rifQRegulatory/Transport ProteinInvolved in rifamycin export/regulation. researchgate.netDeletion increased production of a rifamycin analog by 62%. frontiersin.orgfrontiersin.org
rifORegulatory ProteinPutatively regulates production via B-factor synthesis. frontiersin.orgfrontiersin.orgOverexpression increased production of a rifamycin analog by 27%. frontiersin.orgfrontiersin.org

Combinatorial Biosynthesis for Novel 25-O-deacetyl-Rifamycin Analogs

Combinatorial biosynthesis leverages the genetic engineering techniques described above in a synergistic manner to generate novel chemical structures that are not found in nature. nih.gov The core principle is to combine engineered PKS modules with modifications in post-PKS tailoring enzymes.

To create novel 25-O-deacetyl-rifamycin analogs, a two-pronged strategy can be employed:

Generate a Novel Backbone: Modify the PKS genes (e.g., through AT-domain swapping as in the DCO36 strain) to produce a rifamycin with an altered ansa chain. nih.govfrontiersin.org

Block Acetylation: Inactivate the rif-orf20 acetyltransferase gene in this engineered strain.

The resulting mutant would produce a rifamycin analog that is both structurally novel in its polyketide core and lacks the C-25 acetyl group. This approach opens the door to a vast array of new compounds. Furthermore, the known substrate flexibility of the rifamycin PKS loading module, which can accept unnatural starter units, provides another avenue for diversification. acs.org Feeding synthetic AHBA analogs to a strain with an inactivated rif-orf20 gene could yield a library of novel 25-O-deacetyl-rifamycins with modified aromatic cores.

Fermentation Optimization for Enhanced Production

Once a genetically engineered strain capable of producing a desired 25-O-deacetyl-rifamycin analog is constructed, its productivity is often low. frontiersin.orgfrontiersin.org Therefore, optimizing the fermentation process is a critical step to achieve industrially viable yields. The principles established for increasing the production of rifamycin B and SV in wild-type and mutant strains of A. mediterranei are directly applicable.

Key parameters for optimization include the selection of high-producing colony variants, modification of the culture medium, and control of physical fermentation conditions. nih.govscholaris.ca

Media Composition: The choice of carbon and nitrogen sources profoundly impacts yield. Replacing ammonium (B1175870) sulfate (B86663) with potassium nitrate (B79036) as the primary nitrogen source was shown to increase rifamycin B production by 154% (from 1.15 g/L to 2.92 g/L). scholaris.ca The addition of supplements like yeast extract can also be stimulatory, with a 0.1% addition boosting yield by 70%. scholaris.ca

Physical Parameters: Factors such as pH, temperature, aeration, and agitation must be carefully controlled. nih.gov For example, in solid-state fermentation (SSF), an optimal temperature of 32°C and an initial pH of 8.0 were found to maximize production. innovareacademics.in In submerged cultures, maintaining adequate dissolved oxygen is crucial, especially for oxygen-dependent enzymatic steps like the one catalyzed by Rif-Orf5. nih.gov

Table 3: Impact of Fermentation Parameters on Rifamycin Production

This table presents findings from various studies on optimizing fermentation conditions for rifamycin production by A. mediterranei. These strategies can be applied to enhance the yield of engineered strains producing 25-O-deacetyl-rifamycin.

ParameterModificationEffect on Rifamycin YieldReference(s)
Nitrogen Source Replaced (NH₄)₂SO₄ with 1.8% KNO₃154% increase (1.15 g/L to 2.92 g/L) researchgate.netscholaris.ca
Medium Supplement Added 0.1% yeast extract at 48h70% increase (1.15 g/L to 1.95 g/L) scholaris.ca
Medium Formulation Switched to a soluble medium (F2 with soytone)3.1-fold increase over previous optimized medium academicjournals.org
pH (SSF) Optimized to initial pH 7.0-8.0Significant increase in production innovareacademics.innih.gov
Temperature (SSF) Optimized to 32°CMaximum rifamycin B titres innovareacademics.in
Genetic (Aeration) Expression of Vitreoscilla hemoglobin (vhb)2.2-fold increase over parental strain nih.gov

Analytical Methodologies for 25 O Deacetyl Rifamycin Quantification and Analysis

Chromatographic Techniques

Chromatography, particularly liquid chromatography, stands as the cornerstone for the separation and quantification of 25-O-deacetyl-rifamycin from complex biological samples. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most utilized techniques, often coupled with different detectors for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a robust and widely used method for the simultaneous determination of rifampicin (B610482) and its metabolite, 25-O-deacetyl-rifamycin. akjournals.comicm.edu.pl This technique allows for the separation of the compounds based on their affinity for a stationary phase, typically a reverse-phase C18 column, and a mobile phase. akjournals.comicm.edu.plresearchgate.net

A common approach involves using a gradient elution with a mobile phase consisting of water and methanol (B129727), with detection at a wavelength of 254 nm. akjournals.comicm.edu.plresearchgate.net In one validated method, the retention time for 25-O-deacetyl-rifamycin was consistently around 8.25 minutes. akjournals.comresearchgate.net Another HPLC method developed for analyzing 25-O-deacetyl-rifamycin in human urine utilized a mobile phase of 65:35 v/v methanol and 0.01 M sodium phosphate (B84403) buffer at a pH of 5.2, with a flow rate of 0.8 ml/min and detection at 254 nm. researchgate.netsphinxsai.com This method reported a mean retention time of 3.016 minutes. researchgate.netsphinxsai.com

The resolving power of HPLC methods can be influenced by the specific column and mobile phase composition. For instance, modifications to a USP gradient HPLC method, such as changing the buffer to organic modifier ratio and decreasing the flow rate, were necessary to achieve a satisfactory resolution of 25-O-deacetyl-rifamycin from other degradation products of rifampicin. researchgate.net

Table 1: HPLC-PDA Method Parameters for 25-O-deacetyl-Rifamycin Analysis

ParameterMethod 1Method 2
Analyte 25-O-deacetyl-Rifamycin25-O-deacetyl-Rifamycin
Matrix In vitro human liver microsomesHuman urine
Column Reverse-phase C18 Phenomenex LunaAgilent Eclipse XDB-C18
Mobile Phase Water and Methanol (gradient)65:35 v/v Methanol: 0.01 M Sodium Phosphate Buffer (pH 5.2)
Detection Wavelength 254 nm254 nm
Retention Time ~8.25 min3.016 min
Reference akjournals.comresearchgate.net researchgate.netsphinxsai.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and specificity, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful tool for the quantification of 25-O-deacetyl-rifamycin. This technique offers shorter analysis times and lower limits of detection compared to conventional HPLC.

A validated UPLC-MS/MS method for the analysis of first-line anti-tuberculosis drugs in urine, including 25-O-deacetyl-rifamycin, utilized a Kinetex Polar C18 column with a gradient elution of 5 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) with 0.1% formic acid. mdpi.com Detection was performed using a triple-quadrupole tandem mass spectrometer in positive ion mode. mdpi.com The mass fragmentation pattern of 25-O-deacetyl-rifamycin was found to be analogous to that of rifampicin and rifampicin quinone. mdpi.com

Another LC-MS/MS method for determining rifapentine (B610483) and 25-O-desacetyl rifapentine in human plasma used a Supelco discovery C18 column with detection via electrospray ionization in positive ion mode. japsonline.com The retention time for 25-desacetyl rifapentine was 1.77 minutes. japsonline.combibliomed.org Similarly, a method for breast milk analysis employed an Agilent Poroshell 120 EC-C18 column with an isocratic mobile phase, resulting in a retention time of approximately 1.88 minutes for 25-O-desacetyl rifapentine. uct.ac.za

Table 2: UPLC-MS/MS Method Parameters for 25-O-deacetyl-Rifamycin Analysis

ParameterMethod 1Method 2Method 3
Analyte 25-O-deacetyl-Rifamycin25-O-desacetyl Rifapentine25-O-desacetyl Rifapentine
Matrix UrineHuman PlasmaHuman Breast Milk
Column Kinetex Polar C18Supelco discovery C18Agilent Poroshell 120 EC-C18
Mobile Phase Gradient: 5 mM Ammonium Acetate & Acetonitrile with 0.1% Formic AcidNot SpecifiedIsocratic: Acetonitrile: Methanol: 0.1% Formic Acid (55/5/40, v/v/v)
Ionization Mode Positive Ion ModePositive Ion Mode (ESI)Positive Ion Mode (ESI)
Retention Time Not Specified1.77 min~1.88 min
Reference mdpi.com japsonline.combibliomed.org uct.ac.za

Sample Preparation and Matrix Effects in Biological Samples (e.g., urine, plasma, breastmilk)

The complexity of biological matrices necessitates efficient sample preparation techniques to remove interfering substances and minimize matrix effects, which can suppress or enhance the analyte signal in mass spectrometry.

For the analysis of 25-O-deacetyl-rifamycin in urine , a simple dilution of the sample is often sufficient. One study involved diluting 10 µL of urine before UPLC-MS/MS analysis. mdpi.com Another HPLC method for urine required a centrifugation step at 10,000 rpm for 15 minutes after sample collection. researchgate.net

In plasma , protein precipitation is a common and rapid method. researchgate.net This typically involves adding a solvent like methanol or acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation. researchgate.netoup.com One method used a simple protein precipitation with methanol. researchgate.net Another approach for dried blood spot (DBS) analysis found that using a mixture of acetonitrile and methanol for protein precipitation led to a significant decrease in the recovery of rifampicin and its metabolites, highlighting the importance of optimizing the extraction solvent. rug.nl The use of chelating agents like EDTA and deferoxamine (B1203445) was found to improve recoveries and reduce matrix effects in DBS analysis by preventing the formation of chelate complexes with ferric ions. rug.nl

Breast milk , being a complex matrix rich in lipids and proteins, often requires a combination of extraction techniques. A validated method for analyzing rifapentine and its desacetyl metabolite in breast milk employed a combination of protein precipitation and solid-phase extraction (SPE). uct.ac.zanih.govresearchgate.net The optimal protein precipitation was achieved using a 1:1 (v/v) mixture of acetonitrile and methanol. nih.gov Another method utilized liquid-liquid extraction with a mixture of ethyl acetate and hexane. uct.ac.za

Matrix effects are a significant consideration in bioanalysis. Studies have shown that for breast milk analysis, despite its complexity, no significant matrix effects were observed when using appropriate sample preparation methods. researchgate.net In plasma analysis, matrix effects were evaluated by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution, with results indicating no significant interference. japsonline.com

Method Validation Parameters (Specificity, Linearity, Precision, Accuracy, Limits of Detection (LoD), Limits of Quantification (LoQ))

Validation of analytical methods is essential to ensure their reliability and accuracy for the intended application. Key validation parameters are defined by guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). researchgate.net

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples. researchgate.net

Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For an HPLC-PDA method, linearity was established in the range of 0–200 μM for 25-O-deacetyl-rifamycin with a correlation coefficient (R²) of 0.995. akjournals.comresearchgate.net An HPLC method for urine analysis demonstrated linearity from 2–10 μg/ml with a correlation coefficient of 0.9978. researchgate.net A UPLC-MS/MS method for plasma showed linearity from 30.011 to 3998.837 ng/ml for 25-desacetyl rifapentine. bibliomed.org

Precision is the measure of the agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For an HPLC method, the intraday and interday precision for 25-O-deacetyl-rifamycin were within acceptable limits. researchgate.net A UPLC-MS/MS method for plasma reported intra-day and inter-day precision for 25-desacetyl rifapentine to be within acceptable ranges. bibliomed.org

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. An HPLC method for urine analysis reported recovery values for 25-O-deacetyl-rifamycin ranging from 80.87% to 111.15%. researchgate.net A UPLC-MS/MS method for plasma demonstrated accuracy for 25-desacetyl rifapentine with values between 97.13% and 103.05%. bibliomed.org

Limits of Detection (LoD) and Limits of Quantification (LoQ) represent the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For an HPLC-PDA method, the LoD and LoQ for 25-O-deacetyl-rifamycin were 7.78 μM and 23.57 μM, respectively. akjournals.comresearchgate.net An HPLC method for urine analysis reported an LoD of 0.51 μg/ml and an LoQ of 1.7 μg/ml. researchgate.net A UPLC-MS/MS method for urine established the LLOQ for 25-O-deacetyl-rifamycin at 0.1 µg/mL. mdpi.com

Table 3: Validation Parameters for 25-O-deacetyl-Rifamycin Analytical Methods

ParameterHPLC-PDA (in vitro)HPLC (Urine)UPLC-MS/MS (Plasma)UPLC-MS/MS (Urine)
Linearity Range 0–200 μM2–10 μg/ml30.011–3998.837 ng/mlNot Specified
Correlation Coefficient (R²) 0.9950.9978Not SpecifiedNot Specified
Precision (%RSD) Not Specified0-3.1752%< 5.57% (Intra-day)≤ 20% (LLOQ)
Accuracy (% Recovery) Not Specified80.87% - 111.15%97.13% - 103.05%≤ 20% RE (LLOQ)
LoD 7.78 μM0.51 μg/mlNot SpecifiedNot Specified
LoQ 23.57 μM1.7 μg/mlNot Specified0.1 µg/mL
Reference akjournals.comresearchgate.net researchgate.net bibliomed.org mdpi.com

Role of 25 O Deacetyl Rifamycin in Broader Rifamycin Research

As a Key Intermediate in Rifamycin (B1679328) Metabolism and Biosynthesis

25-O-deacetyl-rifamycin plays a dual role as a significant intermediate in both the synthetic and metabolic pathways of rifamycins (B7979662). In the biosynthesis of rifamycins by microorganisms like Amycolatopsis mediterranei, complex polyketide precursors are assembled and modified. A pivotal step in this natural production line involves the oxidative cleavage of the C-12/C-29 double bond of Rifamycin W, a major intermediate. nih.govresearchgate.net This process leads to the formation of 27-O-demethyl-25-O-deacetyl-rifamycin S (DMDARS), which serves as the fundamental polyketide skeleton for rifamycin B. nih.govresearchgate.net The deacetylation at the C-25 position is, therefore, an integral part of the biosynthetic sequence that creates the core rifamycin structure.

Table 1: Role of 25-O-deacetyl-Rifamycin in Biological Pathways
PathwayPrecursor/Parent CompoundResulting Intermediate/MetaboliteKey Enzymes/ProcessesSignificance
BiosynthesisRifamycin W27-O-demethyl-25-O-deacetyl-rifamycin S (DMDARS)Cytochrome P450 monooxygenase (e.g., Rif-Orf5), Oxidative CleavageForms the core polyketide skeleton for other rifamycins. nih.govresearchgate.net
MetabolismRifampicin (B610482)25-O-deacetyl-RifampicinHepatic/Intestinal Esterases (e.g., AADAC)Active metabolite contributing to therapeutic effect. drugbank.comsmolecule.com
MetabolismRifapentine (B610483)25-O-deacetyl-RifapentineHepatic/Intestinal EsterasesMain active metabolite of the parent drug. oncohemakey.comoup.com
MetabolismRifabutin (B1679326)25-O-deacetyl-RifabutinHepatic/Intestinal EsterasesOne of the primary active metabolites. oncohemakey.com

Contribution to Understanding Structure-Activity Relationships in the Rifamycin Class

The study of 25-O-deacetyl-rifamycin is crucial for understanding the structure-activity relationships (SAR) within this antibiotic class. The chemical structure of a rifamycin, particularly the substituents on its ansa-chain and naphthoquinone core, dictates its antibacterial potency, pharmacokinetic properties, and interaction with the target enzyme, bacterial DNA-dependent RNA polymerase. acs.org

The removal of the acetyl group at the C-25 position creates 25-O-deacetyl-rifamycin, and this modification has several notable effects. Research shows that 25-desacetyl derivatives often retain significant antibacterial activity, sometimes comparable to their parent compounds. oup.comgoogle.com For instance, the inhibitory activity of the 25-desacetyl metabolite of rifapentine is comparable to that of rifampicin. oup.com Similarly, studies on various Mycobacterium species demonstrated that the bactericidal activity of 25-O-deacetylrifapentine was comparable to rifampicin. oup.com

Table 2: Comparative Activity of Rifamycins and their 25-O-deacetyl Metabolites
Parent Compound25-O-deacetyl MetaboliteComparative In Vitro ActivityNotable Properties
Rifapentine25-O-deacetyl-RifapentineBactericidal activity comparable to Rifampicin against M. tuberculosis. oup.comA major active metabolite contributing to overall efficacy. nih.govoup.com
Rifampicin25-O-deacetyl-RifampicinRetains antimicrobial activity, contributing to the total therapeutic effect. smolecule.comnih.govAdditive effect when combined with the parent drug. nih.gov
General Rifamycins25-desacetyl-RifamycinsAntibacterial activity is quite similar to the parent 25-acetylrifamycins. google.comCharacterized by higher solubility and lower toxicity. google.com

Implications for the Development of New Antimicrobial Agents

The knowledge gained from studying 25-O-deacetyl-rifamycin has significant implications for the development of new and improved antimicrobial agents. Because it is a stable and active molecule, it serves as a valuable starting point, or precursor, for the semi-synthesis of novel rifamycin derivatives. google.com Chemists can use 25-O-deacetyl-rifamycin as a scaffold, introducing different chemical groups at the 25-hydroxyl position or other sites on the molecule to create analogues with enhanced properties.

This strategy is aimed at overcoming key challenges in antibiotic therapy, such as the emergence of drug-resistant bacterial strains. google.com For example, research has focused on creating derivatives that are active against rifamycin-resistant strains. google.comresearchgate.net The deacetylation at position 25 provides a convenient chemical handle to attach other functional groups, potentially altering the drug's interaction with both the bacterial RNA polymerase and bacterial resistance enzymes. google.comresearchgate.net For instance, 25-O-deacetyl-3-morpholino rifamycin S has been used as an intermediate to synthesize more complex derivatives. google.com The development of compounds like 25-O-deacetyl-25-O-propionyl and 25-O-deacetyl-25-O-pyvaloyl derivatives of rifamycin further illustrates the use of the deacetylated form as a synthetic precursor. google.com This ongoing research may lead to new rifamycins with a broader spectrum of activity, improved pharmacokinetics, or the ability to circumvent existing resistance mechanisms. ontosight.aiontosight.ai

Q & A

Basic Research Questions

Q. How can researchers design experiments to investigate the biosynthesis pathway of Rifamycin, 25-O-deacetyl- in Amycolatopsis strains?

  • Methodological Guidance :

  • Use genetic knockout models (e.g., ΔpstS1 mutants) to assess the role of phosphate transport genes in rifamycin production, as demonstrated in A. mediterranei U32 .
  • Compare yields under varying nitrogen sources (e.g., nitrate vs. ammonium) to evaluate the "nitrate-stimulating effect" on biosynthesis .
  • Quantify intermediates via HPLC or LC-MS to map metabolic flux. Replicate experiments at least three times and report means ± SD with P-values for statistical significance .

Q. What experimental approaches are recommended to resolve contradictions in rifamycin activity data across different bacterial strains?

  • Methodological Guidance :

  • Standardize growth conditions (e.g., media composition, pH, temperature) to minimize variability. For example, Bennet medium is validated for rifamycin SV production in A. mediterranei .
  • Use isogenic strains to isolate genetic factors influencing activity. For resistance studies, sequence rpoB (RNA polymerase β-subunit) to correlate mutations with MIC values .
  • Apply meta-analysis frameworks (e.g., PRISMA) to systematically compare published datasets and identify confounding variables .

Q. How should researchers address stability challenges when handling Rifamycin, 25-O-deacetyl- in laboratory settings?

  • Methodological Guidance :

  • Store the compound at 4°C in airtight, light-protected containers to prevent degradation .
  • Monitor stability using accelerated stability testing (e.g., 40°C/75% RH for 6 months) and characterize degradation products via mass spectrometry .

Advanced Research Questions

Q. What strategies can mitigate rifamycin resistance mediated by rpoB mutations in Mycobacterium tuberculosis?

  • Methodological Guidance :

  • Employ structure-guided drug design using crystallographic data of RNA polymerase-rifamycin complexes (e.g., PDB ID 5UHA) to modify the ansa ring or tail moiety .
  • Screen combinatorial libraries of semi-synthetic derivatives for activity against resistant strains. Prioritize compounds with <i>in vitro</i> MIC values ≤0.5 μg/mL .
  • Validate efficacy in animal models (e.g., murine TB) using high-dose rifamycin (HDR) regimens and compare outcomes to standard-dose controls .

Q. How can CRISPR-Cas9 be utilized to enhance rifamycin production in industrial Amycolatopsis strains?

  • Methodological Guidance :

  • Knock out regulatory genes (e.g., glnR) linked to nitrogen metabolism to amplify the nitrate-stimulating effect .
  • Overexpress polyketide synthase (PKS) clusters responsible for ansa chain assembly. Use plasmid vectors with strong constitutive promoters (e.g., ermE) .
  • Monitor transcriptional changes via RNA-seq and validate using qRT-PCR. Report fold-changes with adjusted P-values (<0.05) .

Q. What structural biology techniques are critical for elucidating the mechanism of Rifamycin, 25-O-deacetyl- binding to RNA polymerase?

  • Methodological Guidance :

  • Solve co-crystal structures of rifamycin-RNA polymerase complexes at ≤2.5 Å resolution using synchrotron X-ray crystallography. Annotate hydrogen bonds and hydrophobic interactions .
  • Perform molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Calculate binding free energies (ΔG) via MM-PBSA .
  • Validate functional impacts using in vitro transcription assays with wild-type and mutant RNA polymerase .

Data Analysis & Reporting

Q. How should researchers statistically analyze rifamycin yield data to ensure reproducibility?

  • Methodological Guidance :

  • Use ANOVA for multi-group comparisons (e.g., wild-type vs. mutant strains) followed by Tukey’s post-hoc test. Report exact P-values (e.g., P=0.023) rather than thresholds (e.g., P<0.05) .
  • Perform power analysis during experimental design to determine sample sizes. For example, a 30% yield difference with 80% power requires ≥6 replicates .

Q. What are best practices for reconciling discrepancies between in vitro and in vivo rifamycin efficacy studies?

  • Methodological Guidance :

  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate tissue concentrations with microbial kill curves .
  • Use genetically engineered reporter strains (e.g., luminescent M. tuberculosis) to monitor bacterial burden in real time .

Ethical & Safety Considerations

Q. What safety protocols are essential when handling Rifamycin, 25-O-deacetyl- in aerosol-generating procedures?

  • Methodological Guidance :

  • Use Class II biosafety cabinets and N95 respirators to prevent inhalation exposure. Decontaminate surfaces with 70% ethanol .
  • Monitor acute toxicity symptoms (e.g., respiratory irritation) for 48 hours post-exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rifamycin, 25-O-deacetyl-
Reactant of Route 2
Rifamycin, 25-O-deacetyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.